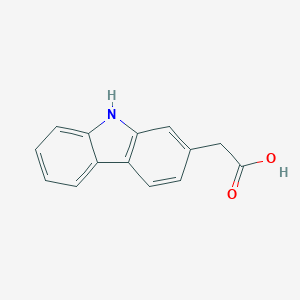

9H-Carbazole-2-acetic acid

Vue d'ensemble

Description

9H-Carbazole-2-acetic acid, also known as 2-(9H-carbazol-9-yl)acetic acid, is a chemical compound with the molecular formula C14H11NO2 . It is used in various applications similar to carbazole-9-carboxylic acid (CCOA) for precolumn (HPLC) derivatization of carbonyl groups .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation has been used for the synthesis of functionalized indoles or carbazoles . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar for the one-pot synthesis of 9H-carbazoles .Molecular Structure Analysis

The molecular structure of 9H-Carbazole-2-acetic acid is complex and detailed analysis can be found in various scientific papers .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Electrochemical oxidation of electrolyte solutions containing carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) monomers was performed in acetonitrile solutions .Physical And Chemical Properties Analysis

Carbazole-based compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . The average mass of 9H-Carbazole-2-acetic acid is 225.243 Da and the monoisotopic mass is 225.078979 Da .Applications De Recherche Scientifique

Electrochemical and Electrochromic Properties

Poly(2-(9H-carbazol-9-yl)acetic acid) thin films demonstrate significant electrochromic properties. These films, formed on platinum electrodes via oxidative electropolymerization, show a green color in the oxidized state and high transmittance in the neutral state, indicating potential applications in electrochromic devices (Elkhidr et al., 2021).

Antimicrobial Applications

Derivatives of 9H-carbazole have shown antimicrobial activities. Various synthesized heterocyclic derivatives exhibit potential as antimicrobial agents, expanding the scope of 9H-carbazole in pharmaceutical research (Salih et al., 2016).

Fluorescence and Inclusion Properties

Carbazole-based dyes, including 9H-carbazole derivatives, have been studied for their fluorescence behavior. The fluorescence intensities of these compounds are influenced by factors like pH and temperature, and they exhibit enhanced fluorescence in the presence of β-cyclodextrin (Lao et al., 2012).

Medicinal Chemistry and Natural Products

9H-carbazole is a tricyclic aromatic molecule with a wide range of biological activities upon modification. Its derivatives have shown antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, making it a significant scaffold in medicinal chemistry (Tsutsumi et al., 2016).

Environmental Chemistry

9H-carbazole derivatives have been studied for their environmental impact, particularly in marine environments. Their transformation products, such as 9H-carbazole-1-acetic acid, have been evaluated for potential toxicological effects and occurrence in coastal waters (Ali et al., 2019).

Anticancer Properties

Some 9H-carbazole derivatives exhibit antiproliferative activity against cancer cell lines, particularly those expressing estrogen receptors. This highlights their potential in cancer treatment research (Caruso et al., 2012).

Propriétés

IUPAC Name |

2-(9H-carbazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDSZIKWEGZUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368786 | |

| Record name | 9H-Carbazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole-2-acetic acid | |

CAS RN |

51035-18-8 | |

| Record name | 9H-Carbazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)